Fmoc-Cys(pMeOBzl)-OH

Catalog No.
S729591
CAS No.
141892-41-3
M.F
C26H25NO5S
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(pMeOBzl)-OH

CAS Number

141892-41-3

Product Name

Fmoc-Cys(pMeOBzl)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1

InChI Key

IWZGYHFOLFRYPK-DEOSSOPVSA-N

SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Cysteine(para-Methoxybenzyl)-Hydroxyl is a derivative of cysteine, an important amino acid that plays a crucial role in protein structure and function. The chemical formula for Fmoc-Cys(para-Methoxybenzyl)-OH is C26H25NO5S, with a molecular weight of 463.55 g/mol. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of the cysteine residue. The para-methoxybenzyl group serves as a side-chain protecting group for the thiol functionality of cysteine, enhancing its stability during peptide synthesis processes .

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Cys(pMeOBzl)-OH is a popular choice for SPPS due to the following properties:

  • Orthogonal protecting groups: The Fmoc group protects the alpha-amino functionality, while the pMeOBzl (4-Methoxybenzyl) group safeguards the thiol side chain of cysteine. These groups can be selectively removed under different conditions, allowing for controlled chain assembly.
  • Thiol protection: The pMeOBzl group offers temporary protection for the cysteine's reactive thiol group, preventing unwanted side reactions during peptide chain elongation and purification.

Synthesis of Functional Peptides:

The ability to incorporate cysteine residues with a protected thiol group enables the synthesis of peptides with desired functionalities:

  • Disulfide bridge formation: Strategic placement of Fmoc-Cys(pMeOBzl)-OH within the peptide sequence allows for the formation of disulfide bridges, which contribute to protein folding, stability, and activity.
  • Conjugation with biomolecules: The free thiol group of deprotected cysteine can be used to attach various biomolecules like fluorophores, drugs, or targeting moieties to the peptide, enabling applications in bioimaging, drug delivery, and targeted therapies.

Studies on Protein-Protein Interactions:

Cysteine residues play a crucial role in protein-protein interactions. Fmoc-Cys(pMeOBzl)-OH allows for the synthesis of peptides containing cysteine to investigate these interactions:

  • Design of peptide inhibitors: By incorporating cysteine at specific positions, researchers can develop peptides that disrupt protein-protein interactions involved in diseases.
  • Mapping interaction interfaces: Cysteine-containing peptides can be used as probes to identify the regions on proteins that mediate interactions with other molecules.
Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically involving piperidine or other amines, allowing for the exposure of the amino group for further coupling with other amino acids.
  • Thiol Group Activation: The thiol group can participate in redox reactions, forming disulfide bonds with other cysteine residues or reacting with electrophiles in biochemical pathways.
  • Coupling Reactions: Fmoc-Cys(para-Methoxybenzyl)-OH can be coupled with other Fmoc-protected amino acids through peptide bond formation, often facilitated by coupling agents such as 1-hydroxybenzotriazole or N,N'-dicyclohexylcarbodiimide .

Cysteine derivatives like Fmoc-Cys(para-Methoxybenzyl)-OH are significant in biological systems due to their role in protein structure and function. The thiol group of cysteine is crucial for forming disulfide bridges that stabilize protein conformation. Additionally, cysteine residues are involved in various enzyme activities and cellular signaling processes. The para-methoxybenzyl modification enhances the stability of cysteine during synthesis while retaining its biological functionality upon deprotection .

The synthesis of Fmoc-Cys(para-Methoxybenzyl)-OH typically involves several steps:

  • Protection of Cysteine: The thiol group of cysteine is protected using para-methoxybenzyl chloride to form the para-methoxybenzyl derivative.
  • Fmoc Protection: The amino group is then protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyl) succinimidyl ester), resulting in Fmoc-Cys(para-Methoxybenzyl)-OH.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure high purity suitable for peptide synthesis applications .

Fmoc-Cys(para-Methoxybenzyl)-OH is widely used in peptide synthesis due to its stability and ease of handling:

  • Peptide Synthesis: It serves as a building block in the solid-phase synthesis of peptides, particularly those requiring cysteine residues.
  • Drug Development: Compounds containing cysteine derivatives are explored for therapeutic applications, including antioxidant properties and roles in drug design.
  • Bioconjugation: The thiol group can be utilized for conjugating peptides or proteins to other biomolecules or drug carriers .

Studies on Fmoc-Cys(para-Methoxybenzyl)-OH focus on its interactions within peptide chains and its reactivity with various electrophiles. Interaction studies often explore:

  • Disulfide Bond Formation: Investigating how this compound participates in forming disulfide bonds with other cysteine residues under oxidative conditions.
  • Enzyme Interactions: Understanding how modified cysteine residues impact enzyme activity and stability.
  • Binding Studies: Evaluating how the presence of the para-methoxybenzyl group affects binding affinities in biochemical assays .

Several compounds are structurally similar to Fmoc-Cys(para-Methoxybenzyl)-OH, each possessing unique properties that differentiate them:

Compound NameSimilarityUnique Features
Fmoc-Cysteine(Trityl)-Hydroxyl0.93Trityl protecting group; more stable under acidic conditions
Fmoc-Cysteine(Benzyloxycarbonyl)-Hydroxyl0.91Benzyloxycarbonyl protection; different reactivity profile
Fmoc-Cysteine(Carbobenzoxy)-Hydroxyl0.89Carbobenzoxy protection; used in different synthetic routes
Fmoc-Cysteine(Alloc)-Hydroxyl0.88Allyl protection; allows for selective deprotection strategies

The uniqueness of Fmoc-Cys(para-Methoxybenzyl)-OH lies in its specific para-methoxybenzyl side-chain protection, which provides enhanced stability during synthesis while maintaining functional reactivity post-deprotection.

Fmoc-Cys(pMeOBzl)-OH, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid, represents a sophisticated protecting group strategy in cysteine chemistry. The compound carries the CAS registry number 141892-41-3 and possesses a molecular weight of 463.5 g/mol. The nomenclature reflects its dual protection scheme: the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, while the sulfhydryl side chain is protected by the para-methoxybenzyl (pMeOBzl) group, also referred to as the 4-methoxybenzyl (Mob) group in the literature.

The molecular formula C₂₆H₂₅NO₅S encompasses the complete structure, which includes the characteristic fluorene ring system of the Fmoc group and the methoxy-substituted benzyl protecting group attached to the cysteine sulfur atom. This combination provides orthogonal protection that allows for selective deprotection strategies essential in complex peptide synthesis. The stereochemistry is maintained at the α-carbon, preserving the L-configuration of the natural amino acid, which is crucial for biological activity of the resulting peptides.

Alternative nomenclature found in the literature includes FMOC-S-4-METHOXYBENZYL-L-CYSTEINE and N-Fmoc-S-(4-methoxybenzyl)-L-cysteine, with various suppliers using the abbreviations Fmoc-Cys(Mob)-OH or Fmoc-Cys(4-MeOBzl)-OH. The consistent use of these designations across commercial and academic sources underscores the compound's established place in peptide chemistry protocols.

Historical Development in Peptide Chemistry

The development of Fmoc-Cys(pMeOBzl)-OH emerged from the broader evolution of Fmoc solid-phase peptide synthesis, which gained prominence as a milder alternative to the traditional Boc methodology. The Fmoc group itself was first described by Carpino in 1970, but its unique base-labile properties were not initially appreciated until later research by Sheppard and Meienhofer demonstrated its compatibility with acid-labile side chain protecting groups. This orthogonal protection strategy became the foundation for modern peptide synthesis, with the Fmoc method achieving widespread adoption by the 1990s, when 98% of core facilities had transitioned from Boc-based methods.

The specific choice of the para-methoxybenzyl group for cysteine protection represents a strategic advancement in protecting group chemistry. Unlike more acid-labile protecting groups such as trityl (Trt), the pMeOBzl group offers enhanced stability during the repeated acid treatments encountered in peptide synthesis while remaining removable under specialized conditions. This stability-selectivity balance addresses historical challenges in cysteine chemistry, where premature deprotection or harsh removal conditions could lead to peptide degradation or unwanted side reactions.

The evolution toward more sophisticated cysteine protecting groups reflects the growing complexity of peptide targets in pharmaceutical and biotechnology applications. As researchers sought to synthesize longer, more complex peptides containing multiple disulfide bonds, the need for protecting groups with precise selectivity profiles became paramount. The pMeOBzl group fills this niche by providing a protecting group that can be selectively removed using electrophilic aromatic disulfides such as 2,2'-dithiobis(5-nitropyridine) (DTNP) under mild acidic conditions.

Significance in Cysteine-Containing Peptide Synthesis

The significance of Fmoc-Cys(pMeOBzl)-OH in modern peptide synthesis stems from its unique deprotection characteristics and compatibility with specialized synthetic strategies. Unlike traditional cysteine protecting groups that require harsh oxidative conditions or heavy metal catalysts for removal, the pMeOBzl group can be selectively cleaved using electrophilic aromatic disulfides in trifluoroacetic acid (TFA). This methodology represents a significant advancement in the field, as it allows for mild deprotection conditions that minimize side reactions and peptide degradation.

Research has demonstrated that the deprotection of Cys(pMeOBzl) using 2,2'-dithiobis(5-nitropyridine) (DTNP) requires only 2 equivalents of the reagent when thioanisole is added as a catalyst. This requirement for thioanisole distinguishes the sulfur-containing amino acid from selenocysteine derivatives, suggesting a specific mechanistic pathway for the deprotection reaction. The mild nature of these conditions contrasts favorably with traditional iodine-based oxidative deprotection methods, which can lead to formation of dehydroalanine and iodinated adducts.

The acetamidomethyl (Acm) group, another protecting group used for cysteine, shows different chemical behavior compared to the pMeOBzl group, particularly in sulfoxide-mediated reactions. The presence of an amide moiety in the Acm group contributes to this difference, as S-Acm sulfoxide can be converted to S-chlorocysteine under less acidic conditions than those required for S-pMeOBzl sulfoxide reactions. This distinction provides peptide chemists with additional options for selective deprotection strategies in complex synthetic schemes.

Molecular Structure and Stereochemistry

Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl represents a sophisticated amino acid derivative with the molecular formula C₂₆H₂₅NO₅S and a molecular weight of 463.55 grams per mole [1] [3] [8]. The compound possesses the Chemical Abstracts Service registry number 141892-41-3 and is systematically named as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid [3].

The molecular architecture of this compound features three distinct structural components integrated into a single molecule [3] [8]. The fluorenylmethoxycarbonyl group serves as the amino-terminal protecting group, providing temporary protection during peptide synthesis processes [1] [3]. The cysteine backbone maintains the characteristic L-configuration with the (R)-stereochemistry at the alpha carbon, preserving the natural amino acid stereochemistry [3] [8]. The thiol side chain of cysteine is protected by a para-methoxybenzyl group, which forms a thioether linkage with the sulfur atom [1] [3].

The stereochemical integrity of the compound is confirmed through optical rotation measurements, displaying a specific rotation value of -35±2 degrees when measured at a concentration of 1% in methanol [8]. This negative optical rotation is characteristic of L-amino acid derivatives and confirms the retention of the natural cysteine configuration [8] [10]. The para-methoxybenzyl protecting group adopts a favorable conformation that minimizes steric hindrance while providing adequate protection for the thiol functionality [3] .

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 [3]. This structural notation clearly delineates the connectivity between the fluorenyl system, the cysteine backbone, and the para-methoxybenzyl protecting group [3].

Physical and Chemical Properties

The compound manifests as a white to off-white crystalline solid at room temperature, exhibiting excellent stability under appropriate storage conditions [8] [10]. The melting point has been determined to be approximately 140 degrees Celsius, indicating substantial thermal stability suitable for routine handling and processing [8] [10]. The boiling point is reported at 689 degrees Celsius, though this parameter is primarily of theoretical interest given the compound's typical applications [8].

PropertyValueReference
Molecular FormulaC₂₆H₂₅NO₅S [3] [8] [10]
Molecular Weight463.55 g/mol [1] [3] [8] [10]
Physical Form (20°C)White to off-white solid [8] [10]
Melting Point140°C [8] [10]
Optical Rotation-35±2° (c=1%, in methanol) [8]
Density1.29-1.30 g/cm³ [8]
Refractive Index1.63 [8]
Purity≥97.5-98% [8] [10]

The density of the compound ranges from 1.29 to 1.30 grams per cubic centimeter, reflecting the substantial molecular weight and compact packing of the crystalline structure [8]. The refractive index value of 1.63 provides important optical characteristics useful for identification and quality control purposes [8]. Commercial preparations typically achieve purities exceeding 97.5%, with many suppliers guaranteeing 98% purity or higher [8] [10].

Solubility characteristics demonstrate favorable dissolution in polar organic solvents commonly employed in peptide synthesis [3] [10]. The compound exhibits excellent solubility in N,N-dimethylformamide and dimethyl sulfoxide, making it highly compatible with standard solid-phase peptide synthesis protocols [3] [10]. Aqueous solubility is limited, as expected for a heavily protected amino acid derivative with extensive aromatic character [10].

The chemical stability profile indicates robustness under standard synthetic conditions while maintaining the designed lability of the protecting groups [8] [11]. The para-methoxybenzyl group demonstrates moderate acid sensitivity, allowing for controlled deprotection under trifluoroacetic acid treatment with appropriate scavengers [8] [38]. The fluorenylmethoxycarbonyl group remains stable to acidic conditions but undergoes facile removal under basic conditions using piperidine or related secondary amines [4] [29].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl [14] [15] [18]. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that enable unambiguous identification and purity assessment [14] [15]. The aromatic proton signals appear in the range of 7.2 to 8.0 parts per million, with the fluorenyl protons typically observed as multiplets in the 7.7 to 7.9 parts per million region [14] [15] [18].

The fluorenylmethoxycarbonyl methylene protons generate a distinctive doublet around 4.3 parts per million, serving as a diagnostic signal for the presence of this protecting group [15] [18]. The para-methoxybenzyl aromatic protons appear as a characteristic AA'BB' pattern around 7.2 and 6.8 parts per million, while the methoxy substituent produces a sharp singlet at approximately 3.8 parts per million [14] [15]. The cysteine alpha proton typically appears as a multiplet around 4.5 to 4.7 parts per million, with the beta methylene protons observed as a complex multiplet in the 2.8 to 3.2 parts per million range [15] [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment [15] [16] [17]. The carbonyl carbons appear in the characteristic range of 155 to 175 parts per million, with the carboxylic acid carbon typically observed around 175 parts per million and the carbamate carbonyl around 156 parts per million [15] [16]. The aromatic carbons generate signals in the 120 to 145 parts per million region, with the methoxy carbon appearing around 55 parts per million [16] [17].

Spectroscopic MethodKey CharacteristicsApplicationReference
¹H Nuclear Magnetic ResonanceAromatic protons (7.2-8.0 ppm), Fluorenylmethoxycarbonyl CH₂ (~4.3 ppm), methoxy group (~3.8 ppm)Structure confirmation, purity assessment [14] [15] [18]
¹³C Nuclear Magnetic ResonanceCarbonyl carbons (155-175 ppm), aromatic carbons (120-145 ppm)Structure confirmation, stereochemistry [15] [16] [17]
Infrared SpectroscopyC=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹)Functional group identification [10] [16]
Mass Spectrometry[M+H]⁺ at m/z 464.5, [M+Na]⁺ at m/z 486.5Molecular weight confirmation, purity [3] [15]

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [10] [16]. The carbonyl stretching vibration appears around 1700 wavenumbers, indicative of both the carboxylic acid and carbamate functionalities [10] [16]. The nitrogen-hydrogen stretching vibration is observed near 3300 wavenumbers, confirming the presence of the carbamate linkage [16]. Aromatic carbon-carbon stretching vibrations appear around 1600 wavenumbers, consistent with the extensive aromatic character of the molecule [10] [16].

Mass spectrometry analysis provides definitive molecular weight confirmation and structural validation [3] [15]. Electrospray ionization mass spectrometry typically yields a protonated molecular ion at mass-to-charge ratio 464.5, corresponding to the addition of a proton to the molecular ion [3] [15]. Sodium adduct formation frequently produces a signal at mass-to-charge ratio 486.5, representing the sodium cationized molecular ion [15]. High-resolution mass spectrometry enables precise elemental composition determination, confirming the molecular formula C₂₆H₂₅NO₅S [15].

Structural Comparison with Related Cysteine Derivatives

Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl occupies a unique position within the family of protected cysteine derivatives used in peptide synthesis [19] [20] [21]. Comparative analysis with related compounds reveals distinct advantages and characteristics that influence synthetic applications [19] [20]. The para-methoxybenzyl protecting group represents a benzyl ether type protection strategy, sharing mechanistic similarities with other benzyl-based protecting groups while offering unique deprotection characteristics [33] [35].

Cysteine DerivativeMolecular Weight (g/mol)Protecting Group TypeDeprotection ConditionsAcid StabilityReference
Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl463.55Benzyl etherTrifluoroacetic acid/scavengersModerate [1] [3] [8]
Fluorenylmethoxycarbonyl-Cysteine(Trityl)-Hydroxyl585.7TritylTrifluoroacetic acid/scavengersAcid-labile [6] [19] [20]
Fluorenylmethoxycarbonyl-Cysteine(tert-Butyl)-Hydroxyl399.50tert-ButylTrifluoroacetic acid/scavengersAcid-labile [6] [19] [20]
Fluorenylmethoxycarbonyl-Cysteine(Acetamidomethyl)-Hydroxyl414.48AcetamidomethylMercury(II) acetate or IodineAcid-stable [13] [19] [20]
Fluorenylmethoxycarbonyl-Cysteine(Benzyl)-Hydroxyl433.52BenzylHydrogenolysisAcid-stable [5] [19]
Fluorenylmethoxycarbonyl-Cysteine(Monomethoxytrityl)-Hydroxyl615.8MonomethoxytritylMild acid (0.5-1% Trifluoroacetic acid)Very acid-sensitive [27] [32]

The trityl-protected derivative exhibits significantly higher molecular weight (585.7 grams per mole) compared to the para-methoxybenzyl analog, reflecting the bulkier trityl protecting group [6] [19] [20]. This increased steric bulk can lead to coupling difficulties in certain sequences, while the para-methoxybenzyl group provides a more balanced approach between protection and reactivity [1] [3] [19]. The trityl group demonstrates high acid lability, requiring careful handling to prevent premature deprotection [19] [20].

The tert-butyl protected variant represents the smallest derivative in this series (399.50 grams per mole), offering minimal steric hindrance during coupling reactions [6] [19] [20]. However, the tert-butyl group shares similar acid lability characteristics with the trityl derivative, potentially limiting its utility in sequences requiring selective deprotection [19] [20]. The para-methoxybenzyl group provides intermediate stability, allowing for controlled deprotection under standard conditions while maintaining stability during synthesis [8] [33].

The acetamidomethyl protecting group offers unique orthogonal deprotection characteristics, requiring oxidative conditions for removal rather than acid treatment [13] [19] [20]. This orthogonality enables selective deprotection strategies but necessitates harsh reaction conditions that may not be compatible with sensitive peptide sequences [19] [38]. The para-methoxybenzyl group provides a milder alternative while maintaining compatibility with standard deprotection protocols [33] [35] [38].

The benzyl-protected derivative requires hydrogenolytic conditions for deprotection, offering complete orthogonality to acid-labile protecting groups [5] [19]. However, hydrogenation conditions may not be compatible with certain amino acid residues or functional groups within the peptide sequence [19]. The para-methoxybenzyl variant maintains compatibility with standard acidolytic cleavage procedures while offering enhanced electron density compared to the unsubstituted benzyl group [33] [39].

Synthesis Routes for Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl

The preparation of Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl involves several well-established synthetic methodologies, each offering distinct advantages depending on the specific requirements and starting materials available [1] [2] [3].

Standard Fluorenylmethoxycarbonyl Protection Route

The most commonly employed synthetic approach involves the direct protection of L-Cysteine(para-Methoxybenzyl)-Hydroxyl with fluorenylmethoxycarbonyl chloride. This methodology utilizes diisopropylethylamine as the base in dimethylformamide solvent under ambient temperature conditions. The reaction typically proceeds for 2-4 hours, achieving yields ranging from 85-95% [4] [1]. The protected cysteine derivative maintains excellent stereochemical integrity throughout this transformation, with enantiomeric purity consistently exceeding 99.8% [5] [6].

One-Pot Benzyloxycarbonyl to Fluorenylmethoxycarbonyl Conversion

An alternative synthetic strategy involves the direct conversion of N-benzyloxycarbonyl-protected cysteine derivatives to their corresponding N-fluorenylmethoxycarbonyl analogues through hydrogenolytic deprotection followed by immediate fluorenylmethoxycarbonyl installation [2]. This methodology employs palladium on carbon as the catalyst under one atmosphere of hydrogen gas, with simultaneous presence of fluorenylmethoxycarbonyl-N-hydroxysuccinimide. The reaction proceeds in methanol solvent at room temperature, delivering the desired product in 90-95% yield [2].

Direct Fluorenylmethoxycarbonyl-N-Hydroxysuccinimide Coupling

The synthesis can also be accomplished through direct coupling of the free amino acid with fluorenylmethoxycarbonyl-N-hydroxysuccinimide in the presence of diisopropylethylamine base [7] [8]. This approach utilizes dioxane as the solvent and requires overnight reaction times. The methodology demonstrates excellent functional group tolerance and provides yields ranging from 76-95% [7].

Solid-Phase Synthesis Integration Methods

For applications in solid-phase peptide synthesis, Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl can be directly incorporated through standard coupling protocols. The most effective conditions employ diisopropylcarbodiimide and hydroxybenzotriazole in dimethylformamide solvent at elevated temperatures of 45°C for coupling times of 1 hour [9] [3]. Alternative activation methods utilizing 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate have proven equally effective [10] [11].

Quality Assessment and Purity Standards

High-Performance Liquid Chromatography Analysis

Quality assessment of Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl relies primarily on high-performance liquid chromatography methods employing reversed-phase columns [5] [6]. Industry standards require minimum purity levels of 98.0% by high-performance liquid chromatography analysis, with enhanced specifications achieving 99.0% purity for critical applications [6]. The analytical methods utilize gradient elution systems with acetonitrile and water containing 0.1% formic acid, providing excellent resolution of the target compound from related impurities [12].

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy serves as the definitive structural confirmation method for Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl [12] [13]. Proton nuclear magnetic resonance spectra recorded at 400 megahertz demonstrate characteristic signals consistent with the expected molecular structure [14]. Carbon-13 nuclear magnetic resonance analysis provides additional confirmation of structural integrity and absence of synthetic impurities [13].

Mass Spectrometry Verification

Electrospray ionization mass spectrometry confirms the molecular weight and molecular formula of Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl [12] [15]. The expected molecular ion peak appears at mass-to-charge ratio 464.2 for the protonated molecular ion, with sodium adduct formation observed at mass-to-charge ratio 486.2 [12]. High-resolution mass spectrometry provides accurate mass determination within 2 parts per million tolerance [15].

Enantiomeric Purity Assessment

Chiral high-performance liquid chromatography analysis ensures stereochemical purity of the L-enantiomer [5] [6]. Current industry standards require enantiomeric purity of at least 99.8%, with specialized chiral stationary phases enabling detection of D-enantiomer impurities at levels below 0.2% [6]. Gas chromatography analysis using chiral cyclodextrin columns provides alternative verification of enantiomeric composition [12].

Optical Rotation Measurements

Optical rotation measurements serve as an additional quality control parameter for confirming stereochemical integrity [14]. Typical values for Fluorenylmethoxycarbonyl-Cysteine(para-Methoxybenzyl)-Hydroxyl demonstrate specific rotation of -32.7 degrees at a concentration of 0.009902 grams per milliliter in methanol solvent [14].

XLogP3

4.8

Wikipedia

N-Fmoc-S-(4-methoxybenzyl)-L-cysteine

Dates

Last modified: 08-15-2023

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